

# Technical Guide: 2-(2,4,6-trimethylphenyl)ethanamine

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## Compound of Interest

Compound Name: 2-(2,4,6-Trimethylphenyl)ethanamine

Cat. No.: B3371699

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CAS Numbers:

- Free Base: 76935-65-4
- Hydrochloride Salt: 3167-10-0

Synonyms: 2,4,6-Trimethylphenethylamine, Mesitylethanamine

## Introduction

**2-(2,4,6-trimethylphenyl)ethanamine** is a primary amine featuring a phenethylamine backbone with three methyl groups substituting the phenyl ring at positions 2, 4, and 6. This substitution pattern, characteristic of a mesityl group, imparts significant steric hindrance around the aromatic ring and the ethylamine side chain. This steric bulk is a defining feature of the molecule, influencing its chemical reactivity and potential applications.

Primarily, **2-(2,4,6-trimethylphenyl)ethanamine** serves as a versatile building block in organic synthesis. Its sterically hindered nature makes it a valuable precursor for the synthesis of bulky ligands used in coordination chemistry and catalysis. The mesityl group can enforce specific geometries on metal centers, influencing the selectivity and efficiency of catalytic transformations.

Despite its availability as a research chemical, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of the biological properties of **2-(2,4,6-trimethylphenyl)ethanamine**. To date, there are no published studies detailing its pharmacological activity, mechanism of action, or its interaction with biological signaling pathways. The broader class of substituted phenethylamines is known to exhibit a wide range of psychoactive and physiological effects; however, such general information cannot be directly extrapolated to this specific, sterically hindered analogue without direct experimental evidence.

## Physicochemical Data

A summary of the available quantitative data for **2-(2,4,6-trimethylphenyl)ethanamine** and its hydrochloride salt is presented in Table 1.

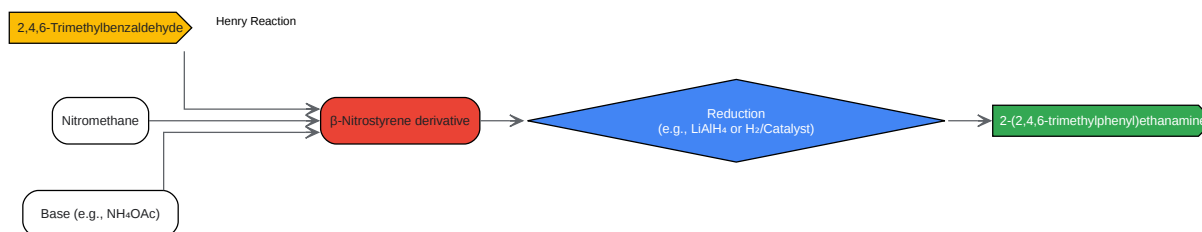
Property	2-(2,4,6-trimethylphenyl)ethanamine (Free Base)	2-(2,4,6-trimethylphenyl)ethanamine HCl
CAS Number	76935-65-4	3167-10-0
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N	C <sub>11</sub> H <sub>18</sub> ClN
Molecular Weight	163.26 g/mol	199.72 g/mol
Appearance	Not specified in available literature	Solid
Melting Point	Not specified in available literature	296-305 °C

## Synthesis

The synthesis of **2-(2,4,6-trimethylphenyl)ethanamine** is not extensively detailed in the scientific literature with specific, step-by-step protocols. However, general synthetic strategies for this class of compounds are well-established.

## Reductive Amination of 2,4,6-Trimethylbenzaldehyde

A common and versatile method for the synthesis of primary amines is the reductive amination of a corresponding aldehyde or ketone. In this case, 2,4,6-trimethylbenzaldehyde would serve as the starting material. The general workflow for this synthesis is depicted below.



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Caption: Reductive amination workflow.

#### Experimental Protocol (General Procedure):

- **Step 1: Condensation (Henry Reaction):** 2,4,6-trimethylbenzaldehyde is reacted with nitromethane in the presence of a base (e.g., ammonium acetate in acetic acid) to form the corresponding  $\beta$ -nitrostyrene derivative. The reaction mixture is typically heated to drive the condensation.
- **Step 2: Reduction:** The intermediate  $\beta$ -nitrostyrene is then reduced to the primary amine. This can be achieved using a variety of reducing agents. A common method is the use of a strong hydride reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon ( $\text{Pd/C}$ ) or Raney nickel under a hydrogen atmosphere can be employed.
- **Step 3: Work-up and Purification:** Following the reduction, the reaction is carefully quenched (e.g., with water and a base if  $\text{LiAlH}_4$  was used). The product is then extracted into an organic solvent, dried, and purified, typically by distillation or chromatography. To obtain the

hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.

## Alkylation of a Mesitylene Derivative

Another potential synthetic route involves the alkylation of a suitable mesitylene derivative. This could involve, for example, the reaction of a mesityl halide with a protected 2-aminoethyl synthon.

## Biological Activity and Signaling Pathways

A thorough search of the scientific literature, including major chemical and biomedical databases, did not yield any studies on the biological activity of **2-(2,4,6-trimethylphenyl)ethanamine**. There is no available data on its pharmacological properties, its potential targets, or its effects on any signaling pathways in biological systems.

The core requirements of this technical guide, as requested by the user, include detailed experimental protocols for key experiments and the visualization of signaling pathways. Due to the complete absence of published research in these areas for **2-(2,4,6-trimethylphenyl)ethanamine**, it is not possible to provide this information at this time.

The steric hindrance provided by the three methyl groups on the phenyl ring would be expected to significantly alter its interaction with biological targets compared to less substituted phenethylamines. It is plausible that this steric bulk may prevent it from binding effectively to the monoamine transporters and receptors that are common targets for other phenethylamine derivatives. However, without experimental data, this remains speculative.

## Applications

The primary documented application of **2-(2,4,6-trimethylphenyl)ethanamine** is as a chemical intermediate in organic synthesis. Its sterically hindered nature is particularly useful for the synthesis of:

- **Bulky Ligands:** For use in organometallic chemistry and catalysis.
- **Novel Chemical Scaffolds:** As a starting material for the creation of more complex molecules in medicinal chemistry and materials science research.

## Conclusion

**2-(2,4,6-trimethylphenyl)ethanamine** is a readily available research chemical with a well-defined structure. While its synthesis can be achieved through standard organic chemistry methods, there is a notable lack of detailed, published experimental protocols. More significantly, there is a complete absence of data regarding its biological activity and its effects on signaling pathways. This represents a significant knowledge gap and an opportunity for future research. For scientists and drug development professionals, this compound currently serves as a synthetic building block rather than a biologically active agent with a known profile. Further investigation is required to determine if **2-(2,4,6-trimethylphenyl)ethanamine** possesses any interesting pharmacological properties.

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